N-(4-butylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-butylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug development, and biochemical research.
Scientific Research Applications
Glutaminase Inhibitors Development
Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including compounds with structural similarities to the one , has highlighted their potential as glutaminase inhibitors. These compounds are being studied for their ability to attenuate the growth of human lymphoma B cells and their performance in mouse xenograft models, presenting a promising avenue for cancer treatment (Shukla et al., 2012).
Anticonvulsant Activity
A study on omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives showcased their anticonvulsant properties against seizures induced by maximal electroshock (MES). The findings underline the potential of these compounds in the development of novel anticonvulsant drugs (Aktürk et al., 2002).
Molecular Structure Analysis
The synthesis and characterization of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives for their structural, biological (antioxidant and antibacterial) activities have been conducted. These compounds show promising antibacterial activity against Staphylococcus aureus and potent antioxidant activity, demonstrating the broad applicability of imidazole derivatives in pharmaceutical development (Karanth et al., 2019).
Inhibition of Carbonic Anhydrase
Investigation into the inhibition of human erythrocyte carbonic anhydrase isozymes with phenol derivatives, including those structurally related to the specified compound, has shown significant inhibitory effects. This research contributes to understanding the potential therapeutic applications of these inhibitors in treating conditions associated with altered carbonic anhydrase activity (Şentürk et al., 2009).
Desulfurization of Fuel
Studies on N-ethyl-imidazolium-based alkylphosphate ionic liquids have demonstrated their effectiveness in the extractive desulfurization of fuel, highlighting the chemical's relevance in enhancing fuel quality and reducing environmental pollution (Jiang et al., 2008).
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3OS/c1-4-5-6-19-7-9-20(10-8-19)25-22(27)16-28-23-24-11-12-26(23)21-14-17(2)13-18(3)15-21/h7-15H,4-6,16H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSPATDTUZNBLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.